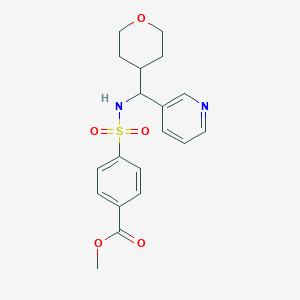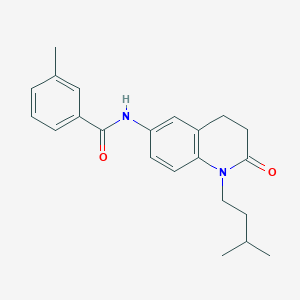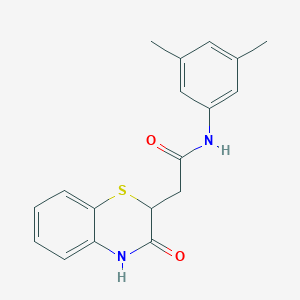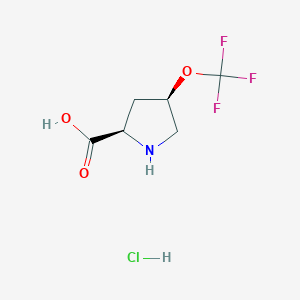
(2R,4R)-4-(Trifluoromethoxy)pyrrolidine-2-carboxylic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(2R,4R)-4-(Trifluoromethoxy)pyrrolidine-2-carboxylic acid hydrochloride” is a chemical compound with the CAS Number: 2225126-71-4 . It has a molecular weight of 235.59 and its molecular formula is C6H9ClF3NO3 .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the formula C6H9ClF3NO3 . This indicates that it contains six carbon atoms, nine hydrogen atoms, one chlorine atom, three fluorine atoms, one nitrogen atom, and three oxygen atoms .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 235.59 . The exact physical and chemical properties such as melting point, boiling point, and density might vary depending on the conditions .
科学的研究の応用
Influenza Neuraminidase Inhibitors
A notable application of pyrrolidine derivatives is in the design and synthesis of potent inhibitors of influenza neuraminidase. These compounds, including closely related structural analogs, have been synthesized using pyrrolidine cores to target the neuraminidase enzyme of the influenza virus, demonstrating significant inhibitory activity. The synthesis exploits the interaction of the carboxylic group with the enzyme's active site, showcasing the compound's potential in antiviral research (Wang et al., 2001).
Trifluoromethyl-Substituted Pyridine and Quinoline Derivatives
Research on trifluoromethyl-substituted pyridine and quinoline derivatives elaborates on rational strategies for their preparation. The trifluoromethyl group enhances the compounds' properties, making them valuable in various chemical and pharmaceutical applications. These methodologies offer insights into incorporating the trifluoromethyl group into complex molecules, providing a foundation for further exploration of related pyrrolidine derivatives (Cottet et al., 2003).
Sulfonamides and Cationic Cyclisations
The use of trifluoromethanesulfonic acid in inducing cationic cyclisations of homoallylic sulfonamides to form pyrrolidines highlights another area of application. This method demonstrates the efficiency of forming polycyclic systems terminated by a sulfonamide group, offering a versatile approach to synthesizing complex molecular structures, including pyrrolidine derivatives (Haskins & Knight, 2002).
Organocatalysis in Intramolecular Aldol Reactions
Pyrrolidine derivatives also find applications in organocatalysis, particularly in enabling enantioselective intramolecular aldol reactions. The trifluoroacetic acid salt of a pyrrolidine-based organocatalyst has been employed to achieve high enantioselectivity, demonstrating the compound's utility in facilitating complex chemical transformations (Hayashi et al., 2007).
Synthesis and Structural Analysis
Synthetic and structural analysis of trifluoromethyl-containing compounds, including pyrrolidine derivatives, contributes to a deeper understanding of their chemical properties and potential applications. Studies involving the synthesis, IR, NMR, and computational modeling of these compounds provide valuable insights into their behavior and interactions at the molecular level, aiding in the development of new materials and pharmaceuticals (Vural, 2016).
Safety And Hazards
特性
IUPAC Name |
(2R,4R)-4-(trifluoromethoxy)pyrrolidine-2-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F3NO3.ClH/c7-6(8,9)13-3-1-4(5(11)12)10-2-3;/h3-4,10H,1-2H2,(H,11,12);1H/t3-,4-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMOUWAZDCQAHAU-VKKIDBQXSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C(=O)O)OC(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CN[C@H]1C(=O)O)OC(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClF3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,4R)-4-(Trifluoromethoxy)pyrrolidine-2-carboxylic acid hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Aminobenzo[d]oxazol-6-ol](/img/structure/B2439853.png)

![5-((4-Ethoxyphenyl)(4-methylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2439856.png)

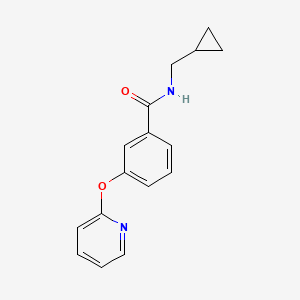
![2-(2-Methylphenyl)imidazo[1,2-a]pyridin-3-amine hydrochloride](/img/structure/B2439859.png)
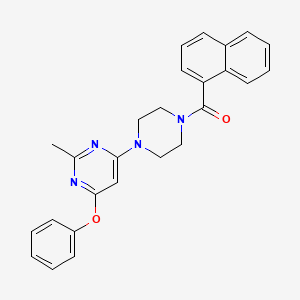
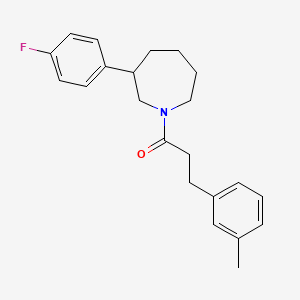
![5-((3-Chlorophenyl)(4-methylpiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2439869.png)

